1-Butyl-3-methylpyridinium hexafluorophosphate

Description

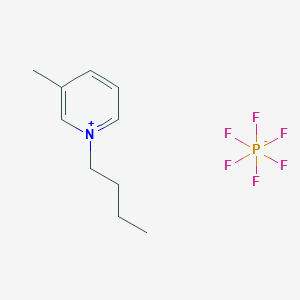

1-Butyl-3-methylpyridinium hexafluorophosphate ([BMPy]PF₆) is an ionic liquid (IL) composed of a pyridinium cation and a hexafluorophosphate anion. Its molecular formula is C₁₀H₁₆F₆NP, with a molecular weight of 295.2 g/mol (CAS RN: 845835-03-2) . Ionic liquids are low-melting-point salts (<100°C) with negligible vapor pressure, making them attractive for applications in catalysis, electrochemistry, and green chemistry . The pyridinium cation in [BMPy]PF₆ features a nitrogen-containing aromatic ring, which distinguishes it from other ILs with saturated or differently substituted cations.

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKQHMUEBPODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049360 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845835-03-2 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Butyl-3-methylpyridinium hexafluorophosphate can be synthesized through a two-step process. The first step involves the alkylation of 3-methylpyridine with 1-chlorobutane to form 1-butyl-3-methylpyridinium chloride. In the second step, the chloride salt is metathesized with potassium hexafluorophosphate to yield this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture interference.

Chemical Reactions Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.

Common reagents used in these reactions include potassium hexafluorophosphate, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-3-methylpyridinium hexafluorophosphate has a wide range of applications in scientific research, including:

Biology: The compound is used in the extraction and purification of biomolecules due to its unique solubility properties.

Medicine: It is being explored for its potential use in drug delivery systems and as a medium for pharmaceutical reactions.

Mechanism of Action

The mechanism of action of 1-Butyl-3-methylpyridinium hexafluorophosphate involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The hexafluorophosphate anion plays a crucial role in stabilizing cationic intermediates, while the pyridinium cation can participate in hydrogen bonding and other interactions with substrates . These properties make it an effective catalyst and solvent in various chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Melting Points of Selected ILs (Predicted vs. Experimental)

| Ionic Liquid | Predicted Tm (K) | Experimental Tm (K) |

|---|---|---|

| 1-Butyl-3-methylpyridinium PF₆ ([BMPy]PF₆) | 324.8 | 323.1 |

| 1-Butyl-3-methylimidazolium PF₆ ([BMIM]PF₆) | N/A | <273 (liquid at RT) |

| 1-Butyl-1-methylpyrrolidinium PF₆ | 359.7 | 364.6 |

| 1-Butyl-1-methylpiperidinium PF₆ | 354.7 | 405.7 |

Data sourced from predictive models and experimental studies .

Key Research Findings

Cation Influence : Pyridinium ILs generally exhibit higher melting points and lower mesogenicity compared to imidazolium analogs due to weaker hydrogen bonding .

Anion Effects: The PF₆⁻ anion enhances hydrophobicity and thermal stability, making [BMPy]PF₆ suitable for non-aqueous electrochemical applications .

Safety Considerations : While [BMIM]PF₆ has documented safety protocols (e.g., S26 for eye protection) , [BMPy]PF₆ requires similar handling precautions due to incomplete toxicity data.

Biological Activity

1-Butyl-3-methylpyridinium hexafluorophosphate (BMPF6) is an ionic liquid that has garnered attention in various fields, particularly in biological applications. Its unique properties, including low volatility and high thermal stability, make it a suitable candidate for use in biochemical processes. This article explores the biological activity of BMPF6, focusing on its effects on microbial growth, enzyme activity, and potential applications in biotechnology.

BMPF6 is characterized by its molecular formula and a molecular weight of approximately 239.19 g/mol. It is a colorless liquid at room temperature and exhibits excellent solubility in water and organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.19 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 350 °C |

| Density | 1.24 g/cm³ |

Microbial Tolerance and Growth

Recent studies have shown that BMPF6 exhibits significant tolerance to various microorganisms. For instance, an investigation isolated Bacillus amyloliquefaciens CMW1 from fermented soybean paste, which demonstrated growth in the presence of BMPF6 at concentrations up to 10% (v/v). This strain produced an extracellular protease (BapIL) that remained active even in high concentrations of ionic liquids, indicating BMPF6's compatibility with microbial life .

Enzyme Stability and Activity

The stability of enzymes in the presence of BMPF6 has been a focal point of research. BapIL from Bacillus amyloliquefaciens was shown to retain activity across a wide pH range (4.0-12.6) and in the presence of high salt concentrations (up to 4004 mM NaCl). Notably, BapIL was completely inhibited by phenylmethylsulfonyl fluoride (PMSF) at 1 mM, but showed partial inhibition at 5 mM EDTA .

Case Studies

- Synergistic Effects with DMSO : A study reported the synergistic effect of BMPF6 with dimethyl sulfoxide (DMSO) in enhancing the solubilization of various compounds, which could be beneficial for drug delivery systems .

- Thermal Stability : Research indicated that BMPF6 maintains its properties over extended thermal exposure, making it suitable for processes requiring high temperatures without significant degradation .

Applications in Biotechnology

The unique properties of BMPF6 make it a promising candidate for various biotechnological applications:

- Biocatalysis : Its ability to stabilize enzymes suggests potential use as a medium for biocatalytic reactions.

- Separation Processes : BMPF6 has been explored for use in separation technologies due to its low volatility and high solubility characteristics.

- Drug Delivery Systems : The compatibility with biological systems opens avenues for developing advanced drug delivery methods.

Table 2: Potential Applications of BMPF6

| Application | Description |

|---|---|

| Biocatalysis | Stabilizes enzymes for enhanced catalytic activity |

| Separation Processes | Used in extraction and purification techniques |

| Drug Delivery Systems | Facilitates solubilization of pharmaceutical compounds |

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-butyl-3-methylpyridinium hexafluorophosphate?

The synthesis typically involves a two-step process: (1) quaternization of 3-methylpyridine with 1-butyl halide (e.g., bromide or iodide) to form the pyridinium halide salt, followed by (2) anion exchange with hexafluorophosphoric acid (HPF₆) or potassium hexafluorophosphate (KPF₆) in aqueous or solvent-mediated conditions. Microwave-assisted synthesis, as demonstrated for structurally related cobaltocenium complexes, can accelerate reaction kinetics and improve yields . Purification often requires repeated recrystallization from acetonitrile or ethanol to achieve >99% purity, as commercial catalogues specify . Residual halide contamination should be tested via AgNO₃ precipitation or ion chromatography.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cation structure (e.g., alkyl chain integration, absence of halide peaks).

- FTIR : Peaks at ~840 cm⁻¹ and ~560 cm⁻¹ confirm the presence of [PF₆]⁻ .

- Elemental Analysis : Validate C, H, N, and P content against theoretical values.

- X-ray Crystallography : For single-crystal studies, as demonstrated in structurally analogous pyridinium salts to resolve cation-anion interactions .

- Karl Fischer Titration : Essential for quantifying water content, as hygroscopicity affects electrochemical stability .

Q. How should researchers assess the purity and stability of this compound for reproducibility?

Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) or ion-pair chromatography to detect residual halides. Stability testing under inert atmospheres (e.g., N₂ glovebox) is critical, as [PF₆]⁻ hydrolyzes in moisture to release HF, detectable via pH monitoring or fluoride-ion-selective electrodes . Thermal stability should be evaluated via TGA/DSC, with decomposition temperatures >300°C typical for hexafluorophosphate ionic liquids .

Advanced Research Questions

Q. What advanced electrochemical methods are suitable for studying this compound in energy storage applications?

- Cyclic Voltammetry (CV) : Determine electrochemical windows (typically 4–5 V vs. Li/Li⁺) and redox activity of dissolved species.

- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and interfacial resistance in composite electrolytes.

- In Situ STM/AFM : Resolve ion layering and electrode-electrolyte interactions, as applied to imidazolium analogs .

- Chronoamperometry : Quantify diffusion coefficients of electroactive probes (e.g., ferrocene) .

Q. How can researchers resolve contradictions in reported solubility data for gases in this compound?

Discrepancies often arise from differences in experimental setups (e.g., static vs. flow methods) or moisture content. A standardized protocol includes:

- Gravimetric Analysis : Measure gas uptake using a microbalance under controlled pressure/temperature.

- Headspace Gas Chromatography : Quantify dissolved gases (e.g., CO₂, O₂) after equilibration .

- Molecular Dynamics Simulations : Correlate solubility trends with cation-anion interactions and free volume .

Q. What spectroscopic techniques elucidate the reorientational dynamics of this compound?

- ¹³C NMR Relaxation : Measure spin-lattice (T₁) and spin-spin (T₂) relaxation times to quantify rotational correlation times of the cation .

- Dielectric Spectroscopy : Resolve low-frequency modes (<1 GHz) associated with ion pair dynamics.

- Raman Spectroscopy : Probe anion symmetry (e.g., [PF₆]⁻ bands at 740 cm⁻¹) under varying temperatures to assess phase transitions .

Q. How does the hydrolysis of [PF₆]⁻ in this compound impact catalytic applications, and how can it be mitigated?

Hydrolysis under acidic or humid conditions generates HF, which degrades catalysts (e.g., metal nanoparticles) and alters reaction pathways. Mitigation strategies include:

- Strict Anhydrous Conditions : Use gloveboxes with H₂O levels <1 ppm.

- Additives : Introduce HF scavengers (e.g., MgO, ionic liquids with [BF₄]⁻) .

- In Situ Monitoring : Track HF formation via ¹⁹F NMR or fluoride sensors during reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in ionic conductivity values reported for this compound?

Variations arise from sample purity, measurement frequency (DC vs. AC methods), and electrode polarization. Best practices include:

- Four-Electrode Cells : Minimize polarization effects in conductivity measurements.

- Temperature Calibration : Report conductivity at standardized temperatures (e.g., 25°C ± 0.1°C).

- Comparative Studies : Benchmark against well-characterized ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) .

Q. Why do computational studies sometimes conflict with experimental data on ion pair interactions in this ionic liquid?

Force fields in simulations may inadequately capture polarization effects or anion-cation hydrogen bonding. Hybrid approaches combining ab initio MD (e.g., DFT-based) with experimental NMR/IR data improve accuracy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.